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Compound of Interest

Compound Name: Trifluoroacetonitrile

Cat. No.: B1584977

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
gaseous trifluoroacetonitrile (CF3CN). Trifluoroacetonitrile is a key building block in the
synthesis of various fluorinated organic compounds, making a thorough understanding of its
thermodynamic stability and behavior crucial for process design, safety analysis, and
computational modeling in pharmaceutical and materials science research. This document
summarizes key quantitative data, details experimental and computational methodologies for
their determination, and illustrates fundamental thermodynamic relationships and experimental
workflows.

Core Thermodynamic Data

The thermodynamic properties of gaseous CF3CN have been determined through a
combination of experimental measurements and computational chemistry. The following tables
summarize the most critical data available from well-established sources.

Table 1: Standard Molar Enthalpy of Formation, Entropy,
and Heat Capacity
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Thermodynamic

Value Units Reference
Property
Standard Molar JANAF
Enthalpy of Formation  -495.39 + 2.90 kJ/mol Thermochemical
(AfH°gas, 298.15 K) Tables[1]

Standard Molar _
) Walker, Sinke, et al.
Enthalpy of Formation  -118.7 + 0.15 kcal/mol

(1970)[2]
(AfH°gas, 298.15 K)
Standard Molar JANAF
Entropy (S°gas, 1 bar, 298.53 J/(mol-K) Thermochemical
298.15K) Tables[1]
Molar Heat Capacity NIST Chemistry

78.23 J/(mol-K)

(Cp, 298.15 K) Webbook[1]
Integrated Heat JANAF
Capacity (0 K to 15.90 kJ/mol Thermochemical
298.15K) Tables[1]

Table 2: Shomate Equation Parameters for Ideal Gas
Heat Capacity

The ideal gas heat capacity (Cp) of CF3CN as a function of temperature can be calculated
using the Shomate equation:

Cp° =A+ Bt + Ct2 + D*t3 + E/t?
where:

e Cp° = heat capacity (J/mol-K)
e t=temperature (K) /1000

The coefficients A, B, C, D, and E are valid over specific temperature ranges as provided by the
NIST Chemistry Webbook][2].
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Coefficient Value (298 K to 1100 K) Value (1100 K to 6000 K)
A 43.25419 128.8228
B 176.8711 2.308778
C -142.3330 -0.461357
D 42.52450 0.031661
E -0.553861 -11.15228

Experimental Protocols for Enthalpy of Formation
Determination

The standard enthalpy of formation of gaseous CF3CN has been determined experimentally
using two primary methods, as reported by Walker, Sinke, Perettie, and Janz in 1970. The
following sections provide a detailed, representative overview of these experimental protocols.

Method 1: Third-Law Analysis of Gas-Phase Equilibrium

This method involves the study of the reversible thermal decomposition of trifluoroacetonitrile
into hexafluoroethane (C2F6) and cyanogen (C2N2) at high temperatures.

Reaction: 2 CF3CN(g) = C2F6(g) + C2N2(g)

Experimental Workflow:
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Sample Preparation

Purification of CF3CN (e.g., fractional distillation)

Equilibriu‘;l Reaction

Introduction of CF3CN into a high-temperature reactor

Attainment of equilibrium at a constant, known temperature (e.g., 865-925 K)

Rapid quenching of the reaction mixture to freeze the equilibrium composition

Compositio‘ r'lal Analysis

Thermodynarg"ic Calculation

Calculation of the equilibrium constant (Keq) at each temperature

Determination of the reaction enthalpy (AH°rxn) using the van't Hoff equation or a third-law metho

alculation of the enthalpy of formation of CF3CN using the known enthalpies of formation of C2F6 and C2N3
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Sample Preparation

Purification and accurate weighing of CF3CN Purification of NF3
I

Calorimetric Measurement
Y

r

~

Introduction of reactants into a reaction calorimeter (e.g., a bomb calorimeter)

Initiation of the reaction (e.g., via electrical ignition)

Product Analysis
A,

Precise measurement of the temperature change (AT) of the calorimeter system @mlysis of the final products to confirm the completeness of the reaction and identify any side producg
/)

Thermodynamic Calculation R

Calculation of the total heat evolved (q) from AT and the heat capacity of the calorimete

Determination of the change in internal energy (AU°rxn) for the reaction

Conversion of AU°rxn to the change in enthalpy (AH°rxn)

alculation of the enthalpy of formation of CF3CN using the known enthalpies of formation of NF3 and CF4

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Enthalpy (H) Entropy (S)
SEEocg) | Disorder or randomness Temperature (T)

AG = AH - TAS

Gibbs Free Energy (G)
Spontaneity of a process

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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